4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate
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Overview
Description
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate is an organic compound with the molecular formula C13H9Cl2NO3S This compound is characterized by the presence of a carbamate group attached to a 4-chlorophenyl ring, which is further connected to a 4-chlorobenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the same reactants and catalysts but may include additional steps such as purification and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carbamate group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted carbamates.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The sulfonyl and carbamate groups play a crucial role in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar structure but lacks the carbamate group.
4-Chlorophenyl isocyanate: Precursor in the synthesis but lacks the sulfonyl group.
4-Chlorobenzenesulfonyl chloride: Precursor in the synthesis but lacks the carbamate group.
Uniqueness
4-Chlorophenyl (4-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of both sulfonyl and carbamate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
63925-11-1 |
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Molecular Formula |
C13H9Cl2NO4S |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
(4-chlorophenyl) N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-9-1-5-11(6-2-9)20-13(17)16-21(18,19)12-7-3-10(15)4-8-12/h1-8H,(H,16,17) |
InChI Key |
OHEUYBMUCJPSTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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